molecular formula C12H19N3O7S B7981724 S-acetyl-L-glutathione

S-acetyl-L-glutathione

Cat. No. B7981724
M. Wt: 349.36 g/mol
InChI Key: FVRWSIPJNWXCEO-BRFYHDHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-acetyl-L-glutathione is a useful research compound. Its molecular formula is C12H19N3O7S and its molecular weight is 349.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality S-acetyl-L-glutathione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-acetyl-L-glutathione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antigenotoxic and Cancer Preventive Mechanisms : N-acetyl-l-cysteine (NAC), an analog and precursor of reduced glutathione (GSH), has been proposed for a wide range of applications, both preventive and therapeutic, due to its multiple protective mechanisms (Flora et al., 2004).

  • Glutathione Metabolism and Health Implications : Glutathione plays important roles in antioxidant defense, nutrient metabolism, and regulation of cellular events. Deficiency in glutathione contributes to oxidative stress and the pathogenesis of many diseases (Wu et al., 2004).

  • N-Acetylcysteine as a Safe Antidote for Cysteine/Glutathione Deficiency : NAC replenishes intracellular GSH levels and has been used successfully to treat GSH deficiency in various infections, genetic defects, and metabolic disorders (Atkuri et al., 2007).

  • NAC in Neurodegenerative Diseases : NAC, a glutathione precursor, shows antioxidant and anti-inflammatory activities and may be helpful in therapies to counteract neurodegenerative and mental health diseases (Tardiolo et al., 2018).

  • Pharmacology and Clinical Utility of NAC : NAC increases glutathione levels and is proposed as a treatment for several illnesses, showing strong evidence for use in paracetamol overdose and emerging evidence in psychiatric disorders (Dodd et al., 2008).

  • Glutathione S-Transferases in Biomedical Applications : GST enzymes metabolize chemotherapeutic drugs, carcinogens, and other harmful compounds. GST's role in combating oxidative stress highlights the importance of glutathione in cellular defense mechanisms (Beckett & Hayes, 1993).

  • Effects of NAC in Oxidative Lung Injury : GSH provides protection to the lung from oxidative injury, and its depletion is associated with increased risk of lung damage. The redox system of GSH and its modulation through NAC could be crucial in treating lung diseases (Rahman et al., 1999).

  • NAC in Psychiatry : NAC is investigated for its benefits in psychiatric disorders, modulating glutamatergic, neurotropic, and inflammatory pathways. It shows promise in addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder (Dean et al., 2011).

  • NAC for Antioxidant Therapy : NAC treatment before reperfusion may reduce myocardial stunning but does not limit myocyte death after reperfusion, indicating its potential in cardiovascular therapies (Forman et al., 1988).

  • Glutathione in HIV Infection : GSH deficiency is common in HIV-infected individuals and is associated with impaired T cell function and survival. NAC replenishment of GSH in HIV suggests its potential as a therapeutic agent in such cases (De Rosa et al., 2000).

properties

IUPAC Name

5-[[(2S)-3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O7S/c1-6(16)23-5-8(11(20)14-4-10(18)19)15-9(17)3-2-7(13)12(21)22/h7-8H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7?,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRWSIPJNWXCEO-BRFYHDHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)SC[C@H](C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-DL-gGlu-D-Cys(Ac)-Gly-OH

CAS RN

3054-47-5
Record name S-acetylglutathione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
K Fu, QF Wang, FX Zhan, L Yang, Q Yang… - … Process Research & …, 2015 - ACS Publications
An efficient one-step synthesis of S-acetyl-l-glutathione has been developed in a DMF–TFA mixed solvent with CoCl 2 as catalyst. This process not only has the advantages of selective …
Number of citations: 2 pubs.acs.org
I Kay - skincaretalk.com
… 57) S-Acetyl-L-Glutathione (S-GSH) as well as base Glutathione (GSH) serum levels increased by 8 and 4 fold respectively with supplementation of S-Acetyl-L-Glutathione. Total GSH …
Number of citations: 0 www.skincaretalk.com
E Martello, F Perondi, D Bisanzio, I Lippi, G Meineri… - Veterinary …, 2023 - mdpi.com
Simple Summary The use of a dietary supplement containing S-acetyl-glutathione (SAG), silybin, and other antioxidant ingredients increased the level of erythrocyte glutathione (GSH) …
Number of citations: 1 www.mdpi.com
A Arutcheva - antaleeholistic.com
… It is a liposomal solution, where S-acetyl L-glutathione combined with reduced glutathione (… AC-Glutathione™ from Apex Energetics is a capsule of S-acetyl L-glutathione, reduced form …
Number of citations: 0 www.antaleeholistic.com
T Johansson Mali'n, S Lindberg… - Journal of Mass …, 2014 - Wiley Online Library
… S-acetyl-l-glutathione was obtained from abcr GmbH & Co. KG (Karlsruhe, Germany). All solvents were of analytical grade and the water used in the experiments was obtained from a …
F Bartoccini, M Mari, M Retini… - … Process Research & …, 2019 - ACS Publications
A novel two-step synthesis of N-butanoyl-l-glutathione (C4-GSH) was developed involving the chemical modification of the commercially available starting material l-glutathione (GSH). …
Number of citations: 3 pubs.acs.org
H Chen, J Liu, HU Kaniskan, W Wei… - Journal of Medicinal …, 2021 - ACS Publications
… 1S cells with S-acetyl-L-glutathione (S-Ac-GSH), which is stable under physiological conditions and can be directly taken up by cells and converted into GSH by intracellular …
Number of citations: 33 pubs.acs.org
A Li, X Zhu, J Huang, Q Geng, Y Liu, Y Xu, Y Qin, N Qi - 2023 - researchsquare.com
Both lipid metabolism disorders and oxidative stress are the pathogenesis of alcoholic liver disease. Reactive oxygen species and lipid peroxides produced by ethanol metabolism can …
Number of citations: 0 www.researchsquare.com
D Siegel, PS Harris, CR Michel, R de Cabo… - Frontiers in …, 2022 - frontiersin.org
… S-acetyl-L-glutathione (Ac-GSH) was purchased from BOC Sciences (Shirley, NY). The SIRT2 inhibitor AGK2 was purchased from Santa Cruz Biotechnology (Dallas, TX) and dissolved …
Number of citations: 3 www.frontiersin.org
RC Farmer - cheescube.com
… Just remember this, Glutathione supplements will not pass the stomach acid unless you use the S-Acetyl L-Glutathione form, which is acid resistant and is absorbed in the intestines …
Number of citations: 0 www.cheescube.com

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